N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals due to its ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl and dimethoxy-nitrobenzamide groups would likely have significant effects on the molecule’s overall shape and electronic properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For example, the nitro group is often reactive, especially in reduction reactions. The pyrazolo[3,4-d]pyrimidin-1-yl group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like solubility, melting point, and stability could be influenced by the presence of the various functional groups .Scientific Research Applications
Medical Imaging Applications
Research on pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , has demonstrated potential applications in Positron Emission Tomography (PET) imaging for tumor detection. These compounds have been designed and labeled with radioactive isotopes like Fluorine-18, allowing for the non-invasive imaging of tumors in vivo. Such derivatives show promising results in terms of tumor uptake and contrast in imaging studies compared to traditional imaging agents, indicating their potential utility in the early detection and monitoring of cancerous tissues (Xu et al., 2011).
Anticancer Activities
Compounds related to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide have been synthesized and tested for their anticancer activities. For instance, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been prepared and evaluated for their antitumor activities against human breast adenocarcinoma cell lines. Some of these compounds have shown significant inhibitory activities, highlighting their potential as leads for the development of new anticancer agents (Abdellatif et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The exact mechanism of interaction between this compound and its targets would require further investigation.
Biochemical Pathways
For example, indole derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
For example, some indole derivatives have been reported to have antiviral activity, suggesting that they may inhibit viral replication at the molecular level .
properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O6/c1-35-19-9-15(18(30(33)34)10-20(19)36-2)22(31)25-7-8-29-21-16(11-27-29)23(32)28(13-26-21)12-14-5-3-4-6-17(14)24/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDNXCDKRYMFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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